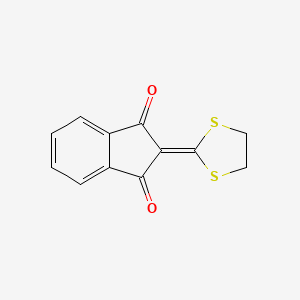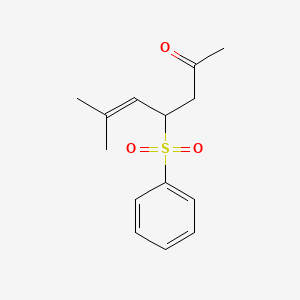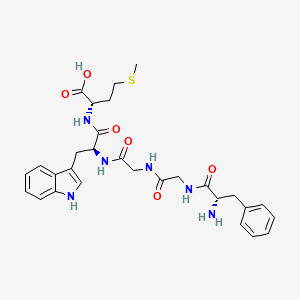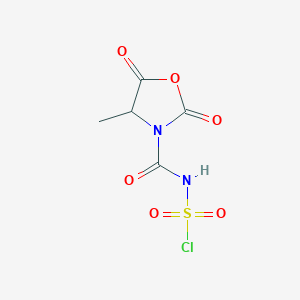
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is a chemical compound with a complex structure that includes an oxazolidine ring and a sulfamyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride typically involves the reaction of oxazolidine derivatives with sulfamyl chloride under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The oxazolidine ring can undergo oxidation and reduction reactions, altering the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can produce oxazolidinone derivatives.
科学研究应用
Chemistry
In chemistry, (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as antimicrobial agents. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of (4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
相似化合物的比较
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure, such as linezolid, which is used as an antibiotic.
Sulfonamides: Compounds with a similar sulfamyl group, such as sulfamethoxazole, which is also used as an antibiotic.
Uniqueness
(4-Methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamyl chloride is unique due to its combination of an oxazolidine ring and a sulfamyl chloride group. This combination provides the compound with distinct chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
属性
CAS 编号 |
63067-43-6 |
|---|---|
分子式 |
C5H5ClN2O6S |
分子量 |
256.62 g/mol |
IUPAC 名称 |
N-(4-methyl-2,5-dioxo-1,3-oxazolidine-3-carbonyl)sulfamoyl chloride |
InChI |
InChI=1S/C5H5ClN2O6S/c1-2-3(9)14-5(11)8(2)4(10)7-15(6,12)13/h2H,1H3,(H,7,10) |
InChI 键 |
QSMBBWUKZSKZEW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC(=O)N1C(=O)NS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
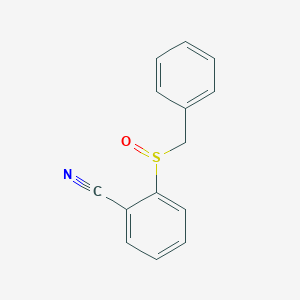
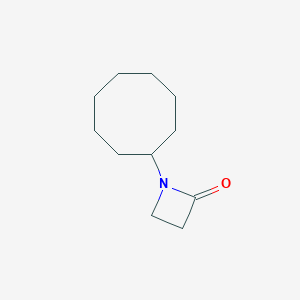
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)



![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)


